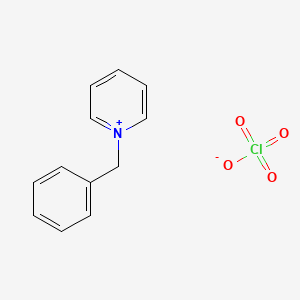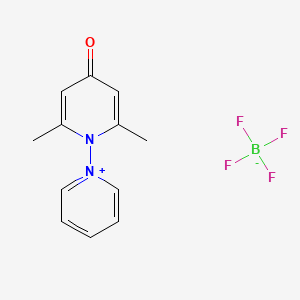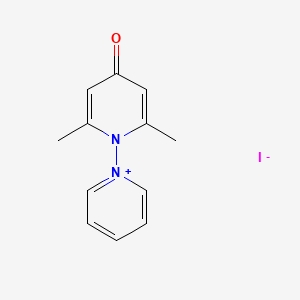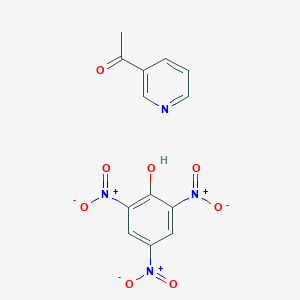![molecular formula C12H12ClNOS B7777685 3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B7777685.png)
3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride is a chemical compound with a unique structure that includes a pyridinium ion, a phenylsulfanyl group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of 3-hydroxypyridine with a phenylsulfanyl methylating agent in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyridinium derivatives.
科学研究应用
3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-Hydroxy-1-methylpyridinium chloride: Lacks the phenylsulfanyl group, making it less hydrophobic.
1-[(Phenylsulfanyl)methyl]pyridinium chloride: Lacks the hydroxyl group, affecting its reactivity and solubility.
Uniqueness
3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(phenylsulfanylmethyl)pyridin-1-ium-3-ol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.ClH/c14-11-5-4-8-13(9-11)10-15-12-6-2-1-3-7-12;/h1-9H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOXIRTOLYXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC[N+]2=CC=CC(=C2)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
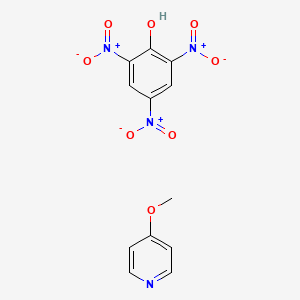
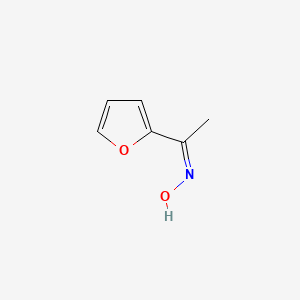
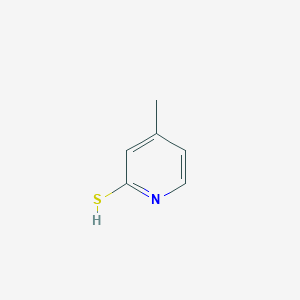
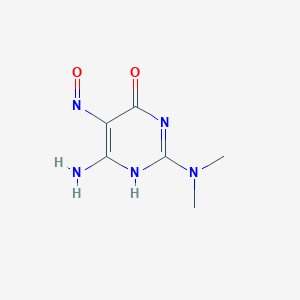
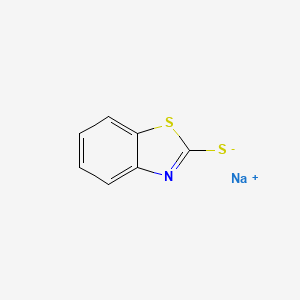
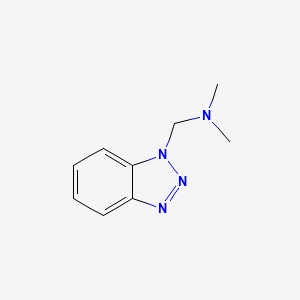

![Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B7777650.png)
![1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B7777657.png)
![4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide](/img/structure/B7777659.png)
